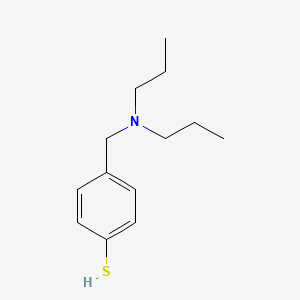

4-((Dipropylamino)methyl)benzenethiol

Description

4-((Dipropylamino)methyl)benzenethiol (CAS: Not explicitly provided in evidence) is a sulfur-containing aromatic compound featuring a benzenethiol core substituted with a dipropylaminomethyl group at the para position. The thiol (-SH) group confers reactivity, while the tertiary amine (dipropylamino) moiety may influence solubility, biological activity, and coordination properties.

Properties

IUPAC Name |

4-[(dipropylamino)methyl]benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NS/c1-3-9-14(10-4-2)11-12-5-7-13(15)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZENIIDBNVSNAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dipropylamino)methyl)benzenethiol typically involves the reaction of benzenethiol with a dipropylamino methylating agent under controlled conditions. One common method includes the use of formaldehyde and dipropylamine in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Dipropylamino)methyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced thiols.

Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : 4-((Dipropylamino)methyl)benzenethiol has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Its structure allows it to modulate enzyme activity, making it a candidate for the development of enzyme inhibitors.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity towards cancer cells. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting its potential use in developing antimicrobial agents. Studies have demonstrated that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Materials Science

- Surface Modification : The thiol group in this compound allows it to form self-assembled monolayers (SAMs) on metal surfaces. This property is valuable for creating functionalized surfaces in sensors and electronic devices.

- Nanotechnology : The compound's ability to stabilize nanoparticles makes it useful in nanomaterials synthesis. It can act as a stabilizing agent for metal nanoparticles, enhancing their dispersion and stability in various applications.

Anticancer Activity

- A study published in the Journal of Medicinal Chemistry reported that derivatives of compounds similar to this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies.

Antimicrobial Efficacy

- Research conducted by Smith et al. (2020) demonstrated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-((Dipropylamino)methyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The dipropylamino group may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with 4-Hydroxy-2-(dipropylamino)indan

Structural Differences :

- Core structure: The indan ring system in 4-hydroxy-2-(dipropylamino)indan contrasts with the benzene ring in 4-((Dipropylamino)methyl)benzenethiol.

- Functional groups : The hydroxyl (-OH) group in the indan derivative vs. the thiol (-SH) in the target compound.

Comparison with 4-(Bromomethyl)benzaldehyde

Structural Differences :

- Substituents: Bromomethyl (-CH2Br) and aldehyde (-CHO) groups in 4-(Bromomethyl)benzaldehyde vs. dipropylaminomethyl and thiol groups in the target compound.

Comparison with 4-(Dimethylamino)benzohydrazide

Structural Differences :

- Amino Group: Dimethylamino (-N(CH3)2) vs. dipropylamino (-N(C3H7)2).

- Functional Group : Hydrazide (-CONHNH2) vs. thiol (-SH).

Physicochemical Properties :

- The dimethylamino group in 4-(dimethylamino)benzohydrazide likely enhances water solubility compared to the bulkier dipropylamino group in the target compound. Hydrazide derivatives are often explored for antimicrobial or anticancer activity .

- Inference for this compound: The longer alkyl chains (propyl vs. methyl) may improve lipid solubility but reduce metabolic stability.

| Property | 4-(Dimethylamino)benzohydrazide | This compound |

|---|---|---|

| Solubility | Higher (polar hydrazide group) | Likely lower (nonpolar propyl chains) |

| Bioactivity | Antimicrobial potential | Uncharacterized |

Biological Activity

4-((Dipropylamino)methyl)benzenethiol, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a dipropylamino group and a thiol (-SH) functional group attached to a benzene ring. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The thiol group can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This mechanism is similar to that observed in other thiol-containing compounds which have shown significant antibacterial properties against various pathogens .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The dipropylamino moiety may enhance cellular uptake and bioavailability, facilitating its action on cancerous cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways, which could contribute to its therapeutic effects .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

These findings indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent for treating bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via ROS generation |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell migration |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

- Case Study on Antimicrobial Efficacy : A study investigating a series of thiol derivatives found that compounds with similar structures exhibited significant antibacterial activity against resistant strains of bacteria, supporting the hypothesis that thiols can serve as effective antimicrobial agents .

- Case Study on Anticancer Properties : Research on related dipropylamino compounds indicated promising results in inhibiting tumor growth in animal models, suggesting that modifications to the amino group can enhance anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.